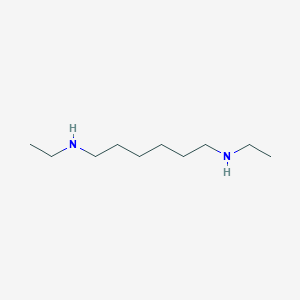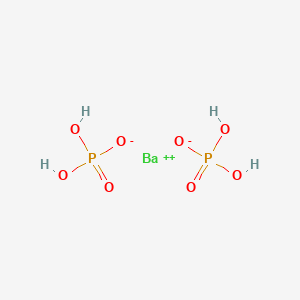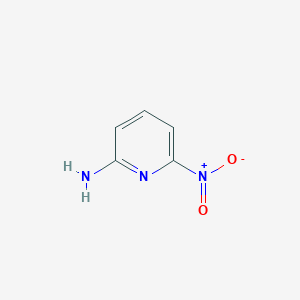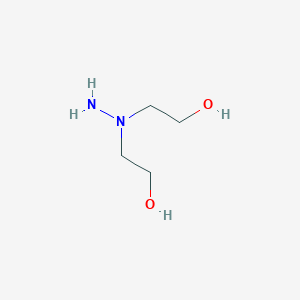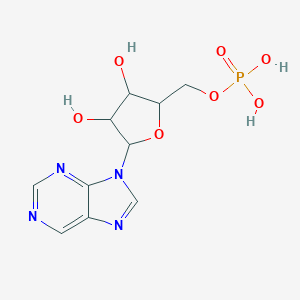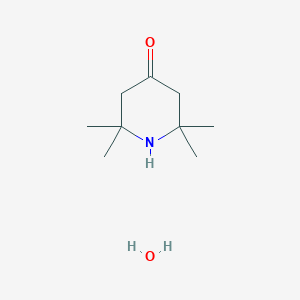
3-Amino-4-phenylbutanoic acid
Descripción general
Descripción
Synthesis Analysis
Synthesis of 3-amino-4-phenylbutanoic acid can be approached through various methods. A notable method involves the Michael addition of nitromethane to 2-alkenoic esters, followed by catalytic hydrogenation and acid hydrolysis (Andruszkiewicz & Silverman, 1990). Another approach is the reaction of nitromethane with benzyl bromide, leading to various intermediate compounds before finally synthesizing the target compound (Xiao, 2005).
Molecular Structure Analysis
The molecular structure of 3-amino-4-phenylbutanoic acid has been studied using various methods, including X-ray crystallography. Such analyses are crucial in understanding the compound's stereochemistry and physical behavior (Nakamura et al., 1976). Additionally, quantum chemical computations provide insights into its vibrational spectra and potential energy distribution, aiding in the interpretation of its molecular structure (Charanya et al., 2020).
Chemical Reactions and Properties
3-Amino-4-phenylbutanoic acid shows interesting reactivity due to its amino and carboxy terminal groups. It can form tetrazole-containing derivatives, which have been synthesized and studied for their yields and potential applications (Putis et al., 2008).
Physical Properties Analysis
Investigations into the physical properties of 3-amino-4-phenylbutanoic acid have focused on its vibrational spectra, using IR and Raman spectroscopy. These studies help in understanding the compound's stability and behavior in different environments (Yalagi, 2022).
Chemical Properties Analysis
The chemical properties of 3-amino-4-phenylbutanoic acid are influenced by its functional groups and molecular structure. Density functional theory (DFT) calculations and spectroscopic studies provide insights into its electron distribution, molecular orbitals, and reactivity (Raajaraman et al., 2019).
Aplicaciones Científicas De Investigación
Molecular Structure and Spectral Analysis : A study conducted by Charanya, Sampathkrishnan, and Balamurugan (2020) explored the molecular structure and vibrational spectra of 4-amino-3-phenylbutanoic acid. They employed quantum chemical computations and molecular docking to analyze vibrational spectra, potential energy distribution, and UV-visible range. Additionally, they computed properties like dipole moment, polarizability, and molecular first-order hyperpolarizability, indicating its potential in nonlinear optical applications and supporting its anticonvulsant activity (Charanya, Sampathkrishnan, & Balamurugan, 2020).
Chemical Derivatives and Reactivity : Putis, Shuvalova, and Ostrovskii (2008) focused on the reactivity of 4-amino-3-phenylbutanoic acid's amino and carboxy terminal groups for preparing tetrazole-containing derivatives. These derivatives are synthesized through various chemical reactions, demonstrating the compound's chemical versatility and potential for creating novel compounds (Putis, Shuvalova, & Ostrovskii, 2008).
Biochemical Applications : Edelson and Keeley (1963) explored the biochemical applications of 2-amino-3-phenylbutanoic acid, particularly as a phenylalanine antagonist in Leuconostoc dextranicum and its influence on thienylalanine incorporation in Escherichia coli (Edelson & Keeley, 1963).
Pharmaceutical Research : Ocain and Rich (1992) described the synthesis of 3-amino-2-oxo-4-phenylbutanoic acid amides, a class of aminopeptidase inhibitor. These compounds show promise as inhibitors of various aminopeptidases, suggesting potential pharmaceutical applications (Ocain & Rich, 1992).
Pharmacological Activity : Vasil'eva et al. (2016) investigated β-substituted γ-aminobutyric acid derivatives, including 4-amino-3phenylbutanoic acid, for their pharmacological activities. They explored synthetic methods and pharmacological potential, highlighting its importance in medical applications (Vasil'eva et al., 2016).
Synthesis and Stereochemistry : Nakamura et al. (1976) discussed the synthesis and stereochemistry of 3-amino-2-hydroxy-4-phenylbutanoic acid. Their work on X-ray crystallography of its derivatives contributes to understanding its structure and applications in molecular biology (Nakamura et al., 1976).
Enzymatic Applications : Wang, Liu, and Li (2002) explored the enantioselective hydrolysis of 3-alkyl- and 3-arylglutaronitriles, demonstrating the preparation of optically active 4-amino-3-phenylbutanoic acids. This study highlights its relevance in enzymatic reactions and potential in chiral chemistry (Wang, Liu, & Li, 2002).
Mecanismo De Acción
- Role : As a GABA B receptor agonist, it modulates GABAergic neurotransmission, affecting neuronal excitability and inhibitory signaling .
- Resulting Changes : Activation of GABA B receptors inhibits neurotransmitter release, reduces neuronal excitability, and promotes relaxation and anxiolysis .
- Downstream Effects : Reduced neuronal firing, decreased anxiety, and potential modulation of other neurotransmitter systems .
- ADME Properties :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-amino-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVBLKINTLPEGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70298932 | |
| Record name | 3-amino-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-phenylbutanoic acid | |
CAS RN |
15099-85-1 | |
| Record name | β-Aminobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15099-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 127002 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015099851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15099-85-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-amino-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research presented in the patent US 7,265,128 B2?
A1: The patent focuses on novel 3-Amino-4-phenylbutanoic acid derivatives. These derivatives are investigated for their potential as dipeptidyl peptidase inhibitors. [] The research highlights their potential application in the treatment or prevention of diabetes. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



